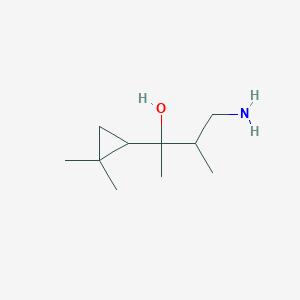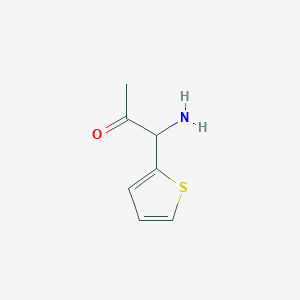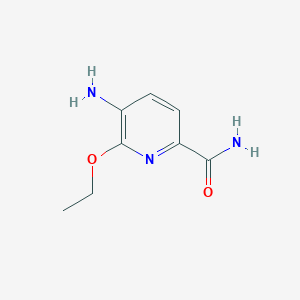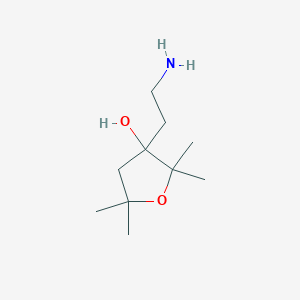
4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol is an organic compound with the molecular formula C₉H₁₉NO. This compound features a cyclopropyl group, which is known for its unique chemical properties due to the ring strain in the three-membered ring. The presence of an amino group and a hydroxyl group makes this compound versatile in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, where a precursor compound is oxidized to form the alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in 4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol can undergo oxidation to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclopropyl group may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-Amino-2-(2,2-dimethylcyclopropyl)butan-2-ol: A similar compound with a slightly different structure.
4-Amino-2-(2,2-dimethylcyclopropyl)pentan-2-ol: Another related compound with an extended carbon chain.
Uniqueness
4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol is unique due to the specific arrangement of its functional groups and the presence of the cyclopropyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
4-amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-7(6-11)10(4,12)8-5-9(8,2)3/h7-8,12H,5-6,11H2,1-4H3 |
InChIキー |
PADGDPKINVOWBG-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C(C)(C1CC1(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166386.png)


![5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde](/img/structure/B13166401.png)


![(2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13166415.png)


![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate](/img/structure/B13166433.png)




